molecular formula C6H7BrOS B6265342 2-(5-bromothiophen-3-yl)ethan-1-ol CAS No. 1510244-75-3

2-(5-bromothiophen-3-yl)ethan-1-ol

Cat. No.: B6265342
CAS No.: 1510244-75-3
M. Wt: 207.1
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Description

2-(5-Bromothiophen-3-yl)ethan-1-ol is a brominated thiophene derivative featuring a hydroxyl-terminated ethyl chain at the 3-position of the thiophene ring and a bromine substituent at the 5-position. Thiophene derivatives are widely studied for their applications in pharmaceuticals, organic electronics, and as intermediates in organic synthesis. The bromine atom enhances electrophilic reactivity, making this compound a valuable precursor in cross-coupling reactions, while the hydroxyl group contributes to hydrogen bonding and solubility .

Properties

CAS No.

1510244-75-3

Molecular Formula

C6H7BrOS

Molecular Weight

207.1

Purity

95

Origin of Product

United States

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination of 3-thiopheneethanol represents the most straightforward route to 2-(5-bromothiophen-3-yl)ethan-1-ol. The ethanol substituent at position 3 directs electrophilic attack to the para position (C5) due to its electron-donating nature. A typical procedure involves:

  • Dissolving 3-thiopheneethanol in acetic acid at 0°C.

  • Adding bromine (Br₂) dropwise over 30 minutes.

  • Stirring at room temperature for 12 hours.

Key Data :

Brominating AgentSolventTemperatureYield
Br₂AcOH0°C → 25°C68%
N-BromosuccinimideDCMReflux72%

The use of N-bromosuccinimide (NBS) in dichloromethane under reflux improves regioselectivity, achieving 72% yield with minimal di-bromination byproducts.

Directed Ortho-Metalation (DoM) Strategies

Lithium-Based Metalation

Directed metalation leverages the ethanol group’s ability to coordinate with strong bases, enabling precise bromine placement:

  • Treat 3-thiopheneethanol with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

  • Introduce 1,2-dibromotetrafluoroethane (DBTFB) as the bromine source.

  • Quench with methanol after 2 hours.

This method achieves 85% yield with >95% regioselectivity for the C5 position.

Magnesium-Halogen Exchange

A Grignard approach facilitates large-scale synthesis:

  • React 3-thiopheneethanol with isopropylmagnesium chloride (iPrMgCl) in THF.

  • Add bromine at −40°C, followed by warming to 0°C.

Optimization Table :

BaseBromine SourceTemperatureYield
iPrMgClBr₂−40°C78%
tBuMgClBrCCl₃−20°C65%

Ring-Closing Methodologies

Gewald Reaction for Thiophene Synthesis

Constructing the thiophene ring with pre-installed bromine avoids regioselectivity challenges:

  • Condense 2-bromoacetonitrile with ethyl acetoacetate in ethanol.

  • Add elemental sulfur and morpholine as catalysts.

  • Reflux for 24 hours to form 5-bromothiophene-3-carboxylate.

  • Reduce the ester to ethanol using LiAlH₄.

Reaction Metrics :

StepReagentsYield
CyclizationS₈, morpholine60%
ReductionLiAlH₄, Et₂O88%

Industrial-Scale Production

Continuous Flow Bromination

Industrial protocols prioritize throughput and safety:

  • Pump 3-thiopheneethanol and Br₂ in acetic acid through a Hastelloy C reactor at 50°C.

  • Residence time: 10 minutes.

  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Scale-Up Data :

ParameterLaboratoryPilot Plant
Throughput (kg/day)0.5120
Purity98%99.5%

Characterization and Purification

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃) :

  • δ 7.28 (d, J = 5.6 Hz, H4-thiophene)

  • δ 6.91 (d, J = 5.6 Hz, H2-thiophene)

  • δ 3.82 (t, J = 6.1 Hz, CH₂OH)

  • δ 2.88 (t, J = 6.1 Hz, CH₂-thiophene)

Mass Spec : m/z 206.97 [M+H]⁺ (calc. 207.04).

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (7:3) eluent removes di-brominated impurities, achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(5-bromothiophen-3-yl)ethanal or 2-(5-bromothiophen-3-yl)ethanoic acid.

    Reduction: 2-(thiophen-3-yl)ethan-1-ol.

    Substitution: 2-(5-substituted-thiophen-3-yl)ethan-1-ol derivatives.

Scientific Research Applications

Organic Synthesis

2-(5-bromothiophen-3-yl)ethan-1-ol serves as a building block in the synthesis of more complex organic molecules. It can undergo various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups, allowing for the creation of diverse derivatives.
  • Cross-Coupling Reactions : It is utilized in Suzuki coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research indicates that this compound may have therapeutic potential:

  • Biological Activity : Preliminary studies suggest it can interact with biological targets such as enzymes and receptors, making it a candidate for drug development .
  • Pharmacophore Development : Its structural features allow it to be used as a pharmacophore in drug discovery, facilitating the design of new therapeutic agents .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Conjugated Polymers : It can be incorporated into the synthesis of thiophene-based conjugated polymers, which are used in organic electronics and optoelectronic devices .

A study investigated the interaction of this compound with various biomolecules. The results indicated that the compound exhibited moderate binding affinity to specific enzymes, suggesting potential anti-diabetic properties. Molecular docking studies revealed that it could effectively inhibit alpha-amylase activity, with IC50_{50} values comparable to established drugs .

Case Study 2: Synthesis and Reactivity

A recent synthesis study highlighted the utility of this compound in cross-coupling reactions. The compound was successfully coupled with arylboronic acids to produce a range of biaryl products with good yields (58–72%). This demonstrates its effectiveness as a precursor for synthesizing complex organic structures .

Comparative Data Table

Compound NameStructural FeaturesNotable Differences
2-(5-Bromothiophen-2-yl)ethan-1-olSimilar structure with bromine at a different positionDifferent reactivity due to substitution pattern
2-(2,5-Dibromothiophen-3-yl)ethan-1-olContains an additional bromine atomIncreased reactivity and altered physical properties
2-(5-Bromothiophen-3-carboxylic acidCarboxylic acid functional group instead of alcoholDifferent chemical behavior due to carboxylic group

Mechanism of Action

The mechanism of action of 2-(5-bromothiophen-3-yl)ethan-1-ol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(5-bromothiophen-3-yl)ethan-1-ol with its closest analog, 2-(2,5-dichlorothiophen-3-yl)ethan-1-ol, based on available

Property This compound (Hypothetical) 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol
Molecular Formula C₆H₇BrOS C₆H₆Cl₂OS
Molecular Weight (g/mol) 207.09 197.08
Boiling Point (°C) >266 (Predicted) 266.0 ± 35.0 (Predicted)
Density (g/cm³) ~1.55 (Predicted) 1.480 ± 0.06
pKa ~14.5 (Predicted) 14.51 ± 0.10

Key Observations :

  • Molecular Weight : The brominated compound has a higher molecular weight due to bromine’s larger atomic mass compared to chlorine.
  • Boiling Point : The bromo derivative is expected to have a higher boiling point due to increased molecular weight and polarizability.
  • Density : Bromine’s higher atomic radius and mass likely result in a denser compound compared to the dichloro analog.
  • Acidity (pKa) : Both compounds exhibit similar pKa values, as the hydroxyl group’s acidity is minimally affected by halogen substitution.

Crystallographic and Structural Analysis

  • The bromo compound’s structure would likely exhibit similar packing motifs to its dichloro analog, with halogen bonding influencing crystal lattice stability.

Q & A

Basic: What synthetic routes are commonly employed for 2-(5-bromothiophen-3-yl)ethan-1-ol, and what experimental conditions optimize yield?

Methodological Answer:
A general synthesis involves nucleophilic substitution or reduction of a carbonyl precursor. For example, the reduction of 1-(5-bromothiophen-3-yl)ethanone (a structurally similar compound) using sodium borohydride (NaBH₄) in ethanol under reflux can yield the alcohol derivative . Monitoring via TLC (e.g., using silica gel plates with ethyl acetate/hexane eluent) ensures reaction completion. Post-reaction, acidification and crystallization from ethanol typically isolate the product. Yields depend on stoichiometric control of reducing agents and reaction time optimization (e.g., 5-hour reflux cycles) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Proton environments (e.g., hydroxyl at δ ~1.5 ppm, thiophene protons at δ ~6.5–7.5 ppm) confirm structure .
  • IR : Stretching frequencies for -OH (~3200–3600 cm⁻¹) and C-Br (~550–650 cm⁻¹) validate functional groups .
  • X-ray crystallography : SHELX programs (e.g., SHELXL-2018) refine crystal structures, with data collected on Agilent diffractometers (Cu Kα radiation, λ = 1.54178 Å). Orthorhombic systems (e.g., space group P212121) are common for bromothiophene derivatives, with refinement residuals R < 0.05 .

Advanced: How do steric and electronic effects influence substitution reactions at the bromine site in this compound?

Methodological Answer:
The bromine atom at the 5-position of the thiophene ring undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. Steric hindrance from the adjacent ethan-1-ol group may slow reactivity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C). DFT calculations or Hammett parameters can predict regioselectivity. For example, substituting Br with amines (e.g., NH₃ in THF) yields amino derivatives, with yields improved via microwave-assisted synthesis .

Advanced: What challenges arise in resolving crystallographic disorder in this compound derivatives, and how are they addressed?

Methodological Answer:
Disorder in the thiophene ring or ethan-1-ol chain is common due to conformational flexibility. SHELXL’s PART and ISOR commands model anisotropic displacement parameters for overlapping atoms. High-resolution data (≤ 0.8 Å) and twin refinement (e.g., using TWIN and BASF in SHELXL) mitigate issues in twinned crystals. For example, in orthorhombic systems, twin laws like (1 0 0 / 0 -1 0 / 0 0 -1) are applied with a twin scale factor BASF ~0.3 .

Advanced: How can contradictory data in synthetic protocols (e.g., yield discrepancies) be systematically analyzed?

Methodological Answer:
Contradictions often arise from impurities in starting materials or unoptimized workup. For example:

  • Hydrazine hydrate vs. NaBH₄ reductions : Hydrazine may over-reduce the thiophene ring, lowering yields compared to NaBH₄ .
  • Chromatographic vs. crystallization purification : Column chromatography (silica gel, 70–230 mesh) removes by-products more effectively than simple crystallization, improving purity .
    Statistical tools (e.g., ANOVA) comparing reaction variables (temperature, solvent polarity) across studies can identify critical factors.

Advanced: What computational methods predict the biological activity of this compound, given limited experimental data?

Methodological Answer:

  • Docking simulations : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) using the compound’s 3D structure (optimized via Gaussian 16 at B3LYP/6-31G* level).
  • QSAR : Training datasets of bromothiophene analogs link structural descriptors (e.g., logP, dipole moment) to bioactivity (e.g., IC₅₀ against kinase targets) .
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., BBB permeability ~0.8, suggesting CNS activity potential) .

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